molecular formula C13H16O2 B13967246 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol

4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol

Cat. No.: B13967246
M. Wt: 204.26 g/mol
InChI Key: JARXDSZNTUVDEE-UHFFFAOYSA-N
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Description

4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure fused with a benzene ring. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane moiety attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions. The presence of the bicyclic structure imparts significant rigidity and strain to the molecule, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The bicyclo[2.2.1]heptane structure can be introduced through the reaction of cyclopentadiene with a suitable dienophile, such as maleic anhydride, followed by subsequent functionalization steps to introduce the benzene ring and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and polymers due to its rigid structure.

Mechanism of Action

The mechanism of action of 4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the bicyclic structure provides a rigid framework that can influence the binding affinity and specificity. The compound may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane (bicyclo[2.2.1]heptane): Shares the bicyclic structure but lacks the benzene ring and hydroxyl groups.

    Camphor: Another bicyclic compound with a ketone functional group.

    Bicyclo[2.2.2]octane: A similar bicyclic structure with different ring sizes.

Uniqueness

4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol is unique due to the combination of the bicyclic structure with a benzene ring and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol

InChI

InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2

InChI Key

JARXDSZNTUVDEE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=CC(=C(C=C3)O)O

Origin of Product

United States

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